molecular formula C18H22N2O6 B13731135 Lys(Mca)-OH

Lys(Mca)-OH

Cat. No.: B13731135
M. Wt: 362.4 g/mol
InChI Key: QRFZXDIMTUJAAN-AWEZNQCLSA-N
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Description

Lys(Mca)-OH (N-ε-7-methoxycoumarin-4-acetyl-L-lysine) is a fluorescently modified lysine derivative widely used in peptide synthesis and biochemical assays. The compound features a lysine residue with its ε-amino group covalently linked to a 7-methoxycoumarin-4-acetyl (Mca) group, a fluorophore known for its strong fluorescence emission at ~395 nm upon excitation at ~328 nm . This modification enables real-time monitoring of enzymatic activity, particularly in Förster Resonance Energy Transfer (FRET)-based assays. For example, this compound is incorporated into peptide substrates where Mca acts as a donor fluorophore, paired with a quenching group (e.g., 2,4-dinitrophenyl, Dnp) on the C-terminal lysine. Proteolytic cleavage of the peptide separates the fluorophore and quencher, producing a measurable fluorescence increase .

Key properties of this compound:

  • Molecular formula: C₃₃H₃₂N₂O₈
  • Molecular weight: 584.62 g/mol
  • CAS number: 386213-32-7
  • Applications: Enzymatic activity assays (e.g., ACE2, caspases), peptide synthesis, fluorescence-based drug discovery .

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

(2S)-2-amino-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H22N2O6/c1-25-12-5-6-13-11(9-17(22)26-15(13)10-12)8-16(21)20-7-3-2-4-14(19)18(23)24/h5-6,9-10,14H,2-4,7-8,19H2,1H3,(H,20,21)(H,23,24)/t14-/m0/s1

InChI Key

QRFZXDIMTUJAAN-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Lys(Mca)-OH

General Synthetic Strategy

The preparation of this compound typically involves three main steps:

  • Protection of the α-amino group of lysine with the Fmoc group.
  • Selective acylation of the ε-amino group of lysine with the Mca fluorophore.
  • Purification and characterization of the final product.

This strategy ensures selective labeling of the ε-amino group while maintaining the α-amino group protected for subsequent peptide synthesis.

Detailed Synthetic Routes

Synthesis via Fmoc-Lys-OH Intermediate

A common approach involves starting from commercially available Fmoc-Lys-OH (Nα-Fmoc-L-lysine) and selectively attaching the Mca group to the ε-amino group. The key steps are:

  • Activation of Mca: The 7-methoxycoumarin-4-yl-acetic acid (Mca) is converted into an active ester, typically using N-hydroxysuccinimide (NHS) or similar coupling agents.
  • Coupling Reaction: Fmoc-Lys-OH is reacted with the activated Mca ester under mild basic conditions to selectively acylate the ε-amino group.
  • Purification: The crude product is purified by crystallization or chromatographic methods to obtain pure this compound.

This method is favored for its simplicity and high selectivity.

Alternative Route via Lysine Ester Intermediates

Based on related methodologies for similar derivatives such as Fmoc-Lys(Mtt)-OH, a more elaborate synthetic route involves:

  • Step 1: Esterification of Lysine
    L-lysine or its hydrochloride salt is esterified to form L-Lys-OR (where R is methyl or ethyl), using alcohol and catalysts such as thionyl chloride or Lewis acids.

  • Step 2: Protection of the ε-Amino Group
    The ε-amino group is protected by reaction with 4-methyltriphenylchloromethane (Mtt-Cl) or a similar reagent to form Mtt-Lys(OR).

  • Step 3: Acidolysis and Saponification
    The ester is hydrolyzed under acidic or basic conditions (e.g., using CaCl₂ with NaOH or KOH) to obtain H-Lys(Mtt)-OH.

  • Step 4: Fmoc Protection of the α-Amino Group
    The α-amino group is protected by reaction with Fmoc-OSu in the presence of a base such as triethylamine.

  • Step 5: Replacement of Mtt with Mca
    The Mtt protecting group is selectively removed under mild acidic conditions, and the free ε-amino group is acylated with the activated Mca fluorophore.

This multi-step approach, while more complex, allows for high purity and yield and is suitable for industrial-scale production.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Esterification of Lysine L-Lys·HCl + ROH + SOCl₂ or acid catalyst Room temp 2-6 70-85 R = Me or Et; forms Lys-OR ester
ε-Amino Protection (Mtt) 4-Methyltriphenylchloromethane + organic base -20 to 30 1-6 80-90 Organic bases: triethylamine, DMAP, pyridine
Acidolysis/Saponification CaCl₂ + NaOH/KOH + cosolvent (EtOH, THF, acetone) Room temp 2-4 75-85 Maintains Mtt group; saponification under mild conditions
α-Amino Fmoc Protection Fmoc-OSu + base (Na₂CO₃, triethylamine) 25-30 Overnight 75-85 Reaction in dioxane/water or acetonitrile/water
Mtt Deprotection & Mca Coupling TFA (mild acid) + activated Mca ester + base 0-25 2-6 70-80 Selective removal of Mtt; coupling of Mca to ε-NH₂

Purification Techniques

  • Crystallization: Used after saponification and Fmoc protection steps to isolate intermediates.
  • Extraction: Organic solvents such as ethyl acetate or dichloromethane are used to extract the product from aqueous phases.
  • Washing: Saline and dilute acid/base washes remove impurities.
  • Drying: Over anhydrous sodium sulfate to remove residual water.
  • Chromatography: Sometimes employed for final purification to achieve >99% purity.

Summary Table of this compound Preparation Methods

Methodology Aspect Description Advantages Limitations
Direct coupling on Fmoc-Lys-OH Activation of Mca acid and coupling to ε-amino group Simple, selective, good yield Requires pure starting materials
Multi-step esterification route Esterification → ε-amino protection (Mtt) → saponification → Fmoc protection → Mca coupling High purity, scalable, industrially viable More steps, longer synthesis time
Use of mild saponification agents CaCl₂ with NaOH/KOH in cosolvents Minimizes protecting group loss Requires careful pH control
Purification Crystallization, extraction, washing, drying, chromatography High purity (>99%) Multiple purification steps

Chemical Reactions Analysis

Types of Reactions

Lys(Mca)-OH undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond between lysine and Mca can be hydrolyzed by proteases, releasing the fluorescent Mca group.

    Oxidation: The Mca group can undergo oxidation under certain conditions, affecting its fluorescence properties.

    Substitution: The amino group of lysine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Proteases: Enzymes like trypsin and chymotrypsin are commonly used to hydrolyze this compound.

    Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation of the Mca group.

    Buffers: Phosphate and Tris buffers are commonly used to maintain the pH during reactions.

Major Products

    Fluorescent Mca: Upon hydrolysis by proteases, the Mca group is released, emitting fluorescence.

    Oxidized Mca: Oxidation of the Mca group results in altered fluorescence properties.

Scientific Research Applications

Lys(Mca)-OH has a wide range of applications in scientific research:

    Enzyme Kinetics: It is used to study the kinetics of proteases by monitoring the release of the fluorescent Mca group.

    Drug Discovery: It serves as a substrate in high-throughput screening assays to identify protease inhibitors.

    Biological Studies: It is used to investigate protease activity in various biological samples, including cell lysates and tissue extracts.

    Medical Research: It aids in understanding the role of proteases in diseases such as cancer and neurodegenerative disorders.

    Industrial Applications: It is used in quality control assays for enzyme production and purification processes.

Mechanism of Action

Lys(Mca)-OH exerts its effects through the following mechanism:

    Substrate Recognition: Proteases recognize and bind to the lysine residue in this compound.

    Cleavage: The peptide bond between lysine and Mca is cleaved by the protease.

    Fluorescence Emission: The cleavage releases the Mca group, which emits fluorescence upon excitation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Lys(Mca)-OH and structurally or functionally related lysine derivatives:

Mca-Ala-Pro-Lys(Dnp)-OH

  • Structure : Combines Mca (fluorophore) and Dnp (quencher) on a tripeptide backbone (Ala-Pro-Lys) .
  • Mechanism : Acts as a FRET substrate for ACE2 ; cleavage at the Ala-Pro bond by ACE2 separates Mca and Dnp, restoring fluorescence.
  • Key Data: Fluorescence recovery: >90% upon enzymatic cleavage . Sensitivity: Detects ACE2 activity in nanomolar concentrations .
  • Applications : Quantifying ACE2 in biological samples (e.g., lung, kidney tissues) and screening inhibitors .
  • Distinction from this compound: Incorporates a tripeptide sequence and dual modifications (Mca + Dnp), whereas this compound is a single amino acid derivative .

Fmoc-Lys(Biotin)-OH

  • Structure: Lysine with ε-amino biotinylation and α-amino Fmoc protection .
  • Mechanism : Enables site-specific biotin tagging of peptides for affinity purification or streptavidin-based detection.
  • Key Data :
    • Binding affinity : Biotin-streptavidin interaction (Kd ~10⁻¹⁵ M) .
  • Applications: Pull-down assays, surface plasmon resonance (SPR), diagnostic probes.
  • Distinction : Replaces Mca with biotin, prioritizing protein-binding utility over fluorescence .

Boc-Lys(Z)-OH

  • Structure : Lysine with ε-benzyloxycarbonyl (Z) and α-tert-butyloxycarbonyl (Boc) protecting groups .
  • Mechanism : Orthogonal protection for solid-phase peptide synthesis (SPPS).
  • Key Data :
    • Deprotection : Z group removed by catalytic hydrogenation; Boc by trifluoroacetic acid (TFA) .
  • Applications : Synthesis of opioid receptor ligands (e.g., Dmt-Tic pharmacophore derivatives) .
  • Distinction : Designed for chemical stability during synthesis, lacking fluorescent or bioactive moieties .

FMOC–Lys–FMOC–OH

  • Structure: Lysine with dual Fmoc groups on α- and ε-amino groups .
  • Mechanism : Promotes self-assembly into hydrogels via π-π stacking of Fmoc groups.
  • Key Data :
    • Gelation concentration : 0.5–2.0 wt% in aqueous buffers .
  • Applications : Drug delivery, tissue engineering.
  • Distinction : Focus on material science rather than biochemical assays .

N-Methyl-Lysine Derivatives

  • Structure: Lysine with methylated ε-amino group (e.g., N-methyl, N,N-dimethyl) .
  • Mechanism : Modulates interactions with proteins (e.g., thrombospondin-1) by altering hydrogen-bonding capacity.
  • Key Data :
    • Bioactivity : N-Methyl-Lys analogs inhibit TSP-1 activation of TGF-β with pIC50 ~8 nM .
  • Applications : Development of antifibrotic and anticancer agents.
  • Distinction : Simpler modifications for steric/electronic effects vs. fluorescence .

Research Trends and Gaps

  • This compound : Increasingly used in COVID-19 research due to ACE2's role in SARS-CoV-2 entry .
  • Challenges : Mca's susceptibility to photobleaching limits long-term imaging; newer fluorophores (e.g., Cy5) are being explored .
  • Unresolved Questions : Impact of Mca's bulkiness on peptide-receptor binding kinetics requires further study .

Q & A

Q. Methodological Resources :

  • Data Analysis : Lysis , numpy/scipy .
  • Literature Management : RefWorks , Web of Science .
  • Reporting Standards : ACS Style Guide , FINER criteria .

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